molecular formula C7H10BrNS B594128 2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine CAS No. 1222669-39-7

2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine

Cat. No.: B594128
CAS No.: 1222669-39-7
M. Wt: 220.128
InChI Key: QFGHRQSIHKQGPZ-UHFFFAOYSA-N
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Description

2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine is a heterocyclic compound that contains a bromine atom and a thieno[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine typically involves the bromination of the corresponding thieno[3,2-c]pyridine precursor. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding thieno[3,2-c]pyridine derivative.

    Oxidation Reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-thieno[3,2-c]pyridine derivatives, while reduction reactions can produce the parent thieno[3,2-c]pyridine compound .

Scientific Research Applications

2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom can participate in electrophilic interactions, while the thieno[3,2-c]pyridine core can engage in π-π stacking and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse applications .

Properties

IUPAC Name

2-bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNS/c8-7-3-5-4-9-2-1-6(5)10-7/h3,5-6,9H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGHRQSIHKQGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1SC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659155
Record name 2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222669-39-7
Record name 2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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